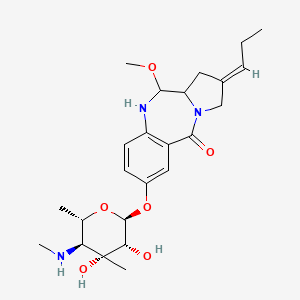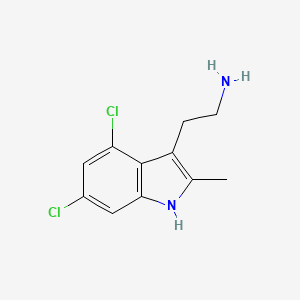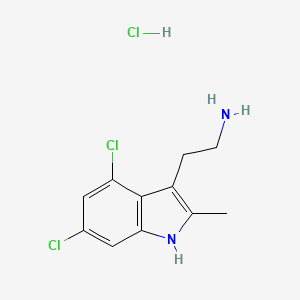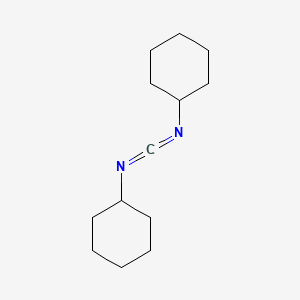
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine
Descripción general
Descripción
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is a derivative of alfuzosin, a medication primarily used to treat benign prostatic hyperplasia (BPH). Alfuzosin is an alpha-1 adrenergic antagonist that works by relaxing the muscles in the prostate and bladder neck, improving urine flow and reducing BPH symptoms . This compound, specifically, is an impurity of alfuzosin and has a molecular formula of C14H21N5O2 .
Aplicaciones Científicas De Investigación
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine has several scientific research applications, including:
Mecanismo De Acción
Target of Action
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine, also known as Deacylated alfuzosin or X166NKW50I, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including smooth muscle contraction and neurotransmitter release.
Mode of Action
Deacylated alfuzosin acts as an antagonist at the alpha-1 adrenergic receptors . By binding to these receptors, it inhibits the action of endogenous catecholamines, such as norepinephrine. This inhibition prevents the activation of the receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck .
Biochemical Pathways
The action of Deacylated alfuzosin on alpha-1 adrenergic receptors affects several biochemical pathways. Primarily, it inhibits the G-protein coupled receptor pathway activated by norepinephrine. This inhibition leads to a decrease in intracellular calcium levels, resulting in the relaxation of smooth muscle cells in the prostate and bladder neck .
Pharmacokinetics
The pharmacokinetics of Deacylated alfuzosin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed and widely distributed in the body . The metabolism of Deacylated alfuzosin is primarily hepatic, involving oxidation and demethylation processes . The metabolites are then excreted in the urine and feces .
Result of Action
The molecular and cellular effects of Deacylated alfuzosin’s action primarily involve the relaxation of smooth muscle in the prostate and bladder neck. This relaxation improves urine flow and reduces the symptoms of benign prostatic hyperplasia (BPH), such as difficulty in urination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Deacylated alfuzosin. Factors such as pH can affect the ionization state of the drug, influencing its absorption and distribution. Additionally, individual factors like age, sex, genetic makeup, and health status can also impact the drug’s pharmacokinetics and pharmacodynamics . .
Safety and Hazards
Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications . It may also cause serious side effects such as a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer .
Direcciones Futuras
Alfuzosin is an effective drug for the treatment of lower urinary tract symptoms (LUTS)/benign prostatic hyperplasia (BPH), with a lower rate of sexual disorders compared with other alpha-blockers . It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .
Análisis Bioquímico
Biochemical Properties
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to alpha-1A-adrenergic receptors, inhibiting their activity and reducing the contraction of prostatic smooth muscle . This interaction is competitive and selective, making it effective in treating conditions like benign prostatic hyperplasia. Additionally, this compound may interact with other adrenergic receptors, albeit with lower affinity, influencing vascular smooth muscle tone and blood pressure regulation .
Cellular Effects
This compound affects various cell types and cellular processes. In prostatic cells, it reduces smooth muscle contraction by blocking alpha-1A-adrenergic receptors, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia . In vascular smooth muscle cells, it can cause vasodilation, potentially lowering blood pressure . The compound also influences cell signaling pathways, particularly those involving adrenergic receptors, and may affect gene expression related to smooth muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-1A-adrenergic receptors, where it acts as a competitive antagonist . By inhibiting these receptors, the compound prevents the binding of endogenous catecholamines like norepinephrine, reducing receptor activation and subsequent smooth muscle contraction . This inhibition leads to relaxation of prostatic and vascular smooth muscle, improving urinary flow and reducing blood pressure . Additionally, the compound may influence gene expression by modulating signaling pathways downstream of adrenergic receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained relaxation of smooth muscle cells, although the degree of effect may diminish over time as cells adapt to the presence of the antagonist . In vitro studies have also indicated that the compound’s efficacy may be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively reduces smooth muscle contraction and improves urinary flow without significant adverse effects . At higher doses, it may cause hypotension, dizziness, and other side effects due to its vasodilatory properties . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can lead to toxicity . These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes demethylation and deamination reactions, resulting in various metabolites that are excreted in the urine . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug interactions . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is absorbed into the bloodstream and distributed to target tissues, including the prostate and vascular smooth muscle . It exhibits preferential accumulation in the prostate, which enhances its therapeutic efficacy for treating benign prostatic hyperplasia . The compound’s distribution is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
This compound is localized primarily in the cytoplasm and cell membrane, where it interacts with alpha-1A-adrenergic receptors . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of deacylated alfuzosin involves the deacetylation of alfuzosin. This process typically requires specific reagents and conditions to ensure the removal of the acetyl group without affecting the rest of the molecule. The exact synthetic routes and reaction conditions for deacylated alfuzosin are not widely documented, but general deacetylation methods involve the use of strong bases or acids under controlled temperatures .
Industrial Production Methods
Industrial production methods for deacylated alfuzosin would likely involve large-scale deacetylation processes, utilizing reactors that can maintain precise temperature and pH conditions. The process would also include purification steps to isolate deacylated alfuzosin from other reaction by-products .
Análisis De Reacciones Químicas
Types of Reactions
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of deacylated alfuzosin include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Alfuzosin: The parent compound, used to treat BPH by relaxing prostate and bladder neck muscles.
Silodosin: A selective alpha-1 adrenergic antagonist with higher uroselectivity compared to alfuzosin.
Uniqueness
N2-(3-aminopropyl)-6,7-dimethoxy-N2-methylquinazoline-2,4-diamine is unique due to its role as an impurity in alfuzosin formulations. Its presence can affect the overall efficacy and safety of the medication, making it important for quality control in pharmaceutical manufacturing .
Propiedades
IUPAC Name |
2-N-(3-aminopropyl)-6,7-dimethoxy-2-N-methylquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4-6,15H2,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTJQTPDNHTWGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76362-29-3 | |
| Record name | Deacylated alfuzosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076362293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEACYLATED ALFUZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X166NKW50I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)

![1-(3,6-dichloro-9-carbazolyl)-3-[2-(3H-indol-3-yl)ethylamino]-2-propanol](/img/structure/B1669873.png)

![methyl (2R,8S)-8-chloro-4-hydroxy-7-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydro-2H-pyrrolo[3,2-f]quinoline-2-carboxylate](/img/structure/B1669876.png)
![10-[3-(dimethylamino)-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1669878.png)
![3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)


![(13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol](/img/structure/B1669882.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B1669884.png)


